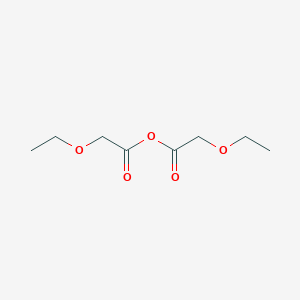

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide, also known as PDTC, is a synthetic compound that has been widely used in scientific research. PDTC is a potent antioxidant and metal chelator, which makes it a valuable tool for studying the role of oxidative stress and metal ions in various biological processes.

Mecanismo De Acción

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide exerts its antioxidant and metal chelating effects through multiple mechanisms. It can scavenge free radicals and reactive oxygen species (ROS) directly, thereby preventing oxidative damage to cellular components. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also chelates metal ions, which can otherwise catalyze the generation of ROS through Fenton chemistry. Additionally, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.

Biochemical and Physiological Effects

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been shown to have a wide range of biochemical and physiological effects. It has been reported to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been shown to modulate the activity of various enzymes and signaling pathways, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has several advantages as a research tool. It is a potent antioxidant and metal chelator, which makes it useful for studying the role of oxidative stress and metal ions in various biological processes. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide is also relatively stable and easy to handle, which makes it a convenient reagent for laboratory experiments. However, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has some limitations as well. It can interfere with the activity of some enzymes and signaling pathways, which may complicate the interpretation of experimental results. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide can also have off-target effects, which may need to be considered when interpreting experimental data.

Direcciones Futuras

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been widely used in scientific research, but there is still much to learn about its mechanisms of action and potential therapeutic applications. Future research could focus on elucidating the molecular mechanisms by which N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide exerts its antioxidant and metal chelating effects, as well as its effects on various enzymes and signaling pathways. Additionally, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide could be further explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies could also investigate the safety and toxicity of N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide in various experimental models, in order to better understand its potential as a therapeutic agent.

Métodos De Síntesis

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide is synthesized by the reaction of 1,2-diaminocyclohexane with carbon disulfide, followed by oxidation with hydrogen peroxide and nitric acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.

Aplicaciones Científicas De Investigación

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been extensively used in scientific research to investigate the role of oxidative stress and metal ions in various biological processes. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also chelates metal ions such as zinc, copper, and iron, which are involved in many biological processes.

Propiedades

Número CAS |

14583-44-9 |

|---|---|

Nombre del producto |

N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide |

Fórmula molecular |

C11H10N2O4S2 |

Peso molecular |

298.3 g/mol |

Nombre IUPAC |

6-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |

InChI |

InChI=1S/C11H10N2O4S2/c14-6-2-1-5(9(15)12-6)13-10(16)7-8(11(13)17)19-4-3-18-7/h5H,1-4H2,(H,12,14,15) |

Clave InChI |

UCWAGNZVZUGBQE-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)SCCS3 |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)SCCS3 |

Sinónimos |

ALPHA-(3,6-DITHIA-3,4,5,6-TETRAHYDROPHTHALIMIDO)GLUTARIMIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)